1-Propan-2-ylpyridine-4-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propan-2-ylpyridine-4-thione can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with isopropyl mercaptan under basic conditions. The reaction typically proceeds as follows: [ \text{4-chloropyridine} + \text{isopropyl mercaptan} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-ylpyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1-Propan-2-ylpyridine-4-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propan-2-ylpyridine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
1-Propan-2-ylpyridine-4-thione can be compared with other similar compounds, such as:
Pyridine-4-thione: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
1-Propan-2-ylpyridine-4-ol: Contains a hydroxyl group instead of a thione group, leading to different chemical properties and applications.
4-Methylpyridine-2-thione:
The uniqueness of this compound lies in its specific structural features, such as the isopropyl and thione groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-ylpyridine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-7(2)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZFKKVPOVNMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=S)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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